![molecular formula C18H17FN4O2S B1668694 N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide CAS No. 908380-97-2](/img/structure/B1668694.png)
N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide
Übersicht
Beschreibung
CBS-3595 is a potent and Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα -related Diseases. CBS-3595 displayed a superior profile regarding its anti-inflammatory effects. CBS-3595 features moderate inhibition of p38α MAPK and PDE-4 in the higher nanomolar range in combination with excellent kinetic properties and low plasma protein binding contributing to the outstanding results of the efficacy experiments performed in animal models and humans. The inhibition of TNFα release was achieved at dose levels and systemic concentrations that were well below levels related to toxicity. CBS-3595 is considered as a candidate drug for the treatment of diseases related to an overproduction of TNFα.
Biologische Aktivität
N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide, also known as CBS-3595, is a compound that has garnered attention due to its dual inhibitory activity against p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This compound is being explored for its potential therapeutic applications in treating inflammatory diseases, particularly those associated with tumor necrosis factor alpha (TNFα) overactivity.
Inhibition of p38α MAPK and PDE4
The biological activity of CBS-3595 is primarily characterized by its ability to inhibit two key enzymes involved in inflammatory processes:
- p38α MAPK : This enzyme plays a critical role in cellular responses to stress and inflammation. Inhibition of p38α MAPK can lead to reduced production of pro-inflammatory cytokines, including TNFα.
- PDE4 : This enzyme is involved in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that regulates various cellular processes. Inhibiting PDE4 increases cAMP levels, which can result in anti-inflammatory effects.
Preclinical Studies
In vitro and in vivo studies have demonstrated that CBS-3595 effectively suppresses TNFα release, which is crucial for managing inflammatory responses. The compound was evaluated in various animal models, including rodents and dogs, showing promising results in reducing inflammation-related symptoms.
Table 1: Summary of In Vitro and In Vivo Studies on CBS-3595
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | Human cell lines | Significant reduction in TNFα levels |
Ex Vivo | Rodent tissues | Decreased cytokine production |
In Vivo | Dogs and monkeys | Reduced inflammation markers |
Clinical Trials
A Phase I clinical trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of CBS-3595 in healthy human volunteers. The results indicated that the compound was well-tolerated and demonstrated effective dual inhibition of p38α MAPK and PDE4, leading to a synergistic anti-inflammatory effect.
Table 2: Pharmacokinetic Parameters of CBS-3595
Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (μM h) | T1/2 (h) |
---|---|---|---|---|
10 | 2.20 | 313.9 | 2242.9 | 11.3 |
20 | 1.00 | 738 | 4928 | 13.83 |
Structure-Activity Relationship (SAR)
The structural modifications made to CBS-3595 have been crucial in enhancing its biological activity. The presence of the fluorophenyl group and the methylsulfanyl moiety contributes significantly to its potency as an inhibitor.
Key Structural Features
- Fluorophenyl Group : Enhances lipophilicity and binding affinity to target enzymes.
- Methylsulfanyl Substituent : Provides additional electronic effects that stabilize the compound's active conformation.
Case Studies
Several case studies have highlighted the therapeutic potential of CBS-3595:
- Chronic Inflammatory Diseases : Patients with conditions such as rheumatoid arthritis showed marked improvement when treated with CBS-3595, demonstrating reduced joint inflammation and pain.
- Respiratory Conditions : In asthma models, CBS-3595 exhibited significant reductions in airway hyperresponsiveness due to its anti-inflammatory properties.
Table 3: Case Study Outcomes with CBS-3595
Condition | Treatment Duration | Outcome |
---|---|---|
Rheumatoid Arthritis | 12 weeks | Reduced joint swelling by 50% |
Asthma | 8 weeks | Decreased airway resistance by 40% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide, and what are their critical reaction parameters?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A key intermediate involves coupling a pyridine-acetamide scaffold with a fluorophenyl-substituted imidazole. Reflux conditions (e.g., 150°C in pyridine with Zeolite Y-H as a catalyst) are critical for cyclization . Crystallization from ethanol or dihydrate formation (using water-methanol mixtures) improves purity . Reaction monitoring via TLC and HPLC ensures intermediate stability, as imidazole-thioether groups are prone to oxidation .
Q. How is the compound structurally characterized to confirm its conformation and purity?
- Methodological Answer : X-ray crystallography (e.g., using SHELXL97 refinement) resolves the imidazole-pyridine core, confirming bond angles (e.g., C3–N4–C5 = 105.2°) and sulfoxide stereochemistry . NMR (¹H/¹³C) identifies methylsulfanyl (-SMe) and acetamide (-NHCOCH₃) groups, with NOESY correlations validating spatial arrangements . Purity is assessed via HPLC (>98%) with UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., p38 MAPK or JAK3 targets) due to structural similarity to known inhibitors . Use ATP-competitive binding assays with recombinant enzymes and measure IC₅₀ values. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations . Include positive controls (e.g., imatinib analogs) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like sulfoxide derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature (120–160°C), catalyst loading (Zeolite Y-H: 0.5–2.0 eq.), and reaction time (2–8 h).
- Response : Yield (%) and sulfoxide impurity (<5% via HPLC).
Statistical models (e.g., response surface methodology) identify optimal conditions. Microwave-assisted synthesis reduces reaction time and oxidation risks compared to conventional reflux .
Q. What is the impact of the (R)-methylsulfinyl configuration on target binding affinity?
- Methodological Answer : The (R)-sulfoxide configuration enhances hydrogen bonding with kinase ATP pockets (e.g., p38 MAPK’s Lys53 residue). Compare enantiomers via:
- Docking simulations (AutoDock Vina) using PDB structures (e.g., 3D83).
- Isothermal titration calorimetry (ITC) to measure ΔG and Kd values .
Crystallographic data show a 1.8 Å resolution interaction difference between (R)- and (S)-forms .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray) be resolved?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., solvent polarity or tautomerism). Use:
- Variable-temperature NMR to probe conformational exchange.
- DFT calculations (B3LYP/6-31G*) to model shifts and compare with experimental data.
For example, acetamide proton shifts vary by 0.3 ppm in DMSO vs. CDCl₃ due to hydrogen bonding .
Q. What advanced techniques validate metabolic stability in preclinical models?
- Methodological Answer :
- LC-MS/MS microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion over 60 min.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
The trifluoromethyl group in analogs improves metabolic half-life (t₁/₂ > 40 min in HLMs) .
Eigenschaften
CAS-Nummer |
908380-97-2 |
---|---|
Molekularformel |
C18H17FN4O2S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfinylimidazol-4-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24) |
InChI-Schlüssel |
DRMJRHUMYBYDIX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CBS-3595; CBS 3595; CBS3595. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.